molecular formula C9H17BrO B13199089 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane

1-(2-Bromo-ethyl)-2-methoxy-cyclohexane

Cat. No.: B13199089
M. Wt: 221.13 g/mol
InChI Key: VWTAYUIGWZRNFL-UHFFFAOYSA-N
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Description

1-(2-Bromo-ethyl)-2-methoxy-cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-bromoethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane can be synthesized through several methods. One common approach involves the reaction of 2-methoxycyclohexanol with hydrobromic acid (HBr) in the presence of a solvent such as acetic acid. The reaction proceeds via the formation of an intermediate bromohydrin, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts and controlled reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Bromo-ethyl)-2-methoxy-cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-ethyl)-2-methoxy-cyclohexane is unique due to the combination of a cyclohexane ring with both a bromoethyl and a methoxy group. This structural arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(2-bromoethyl)-2-methoxycyclohexane

InChI

InChI=1S/C9H17BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h8-9H,2-7H2,1H3

InChI Key

VWTAYUIGWZRNFL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1CCBr

Origin of Product

United States

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